Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H9F3O2. It is a derivative of cyclopentene, featuring a trifluoromethyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopentene derivatives with trifluoromethylating agents and esterification processes. One common method includes the trifluoromethylation of cyclopentene followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopentenecarboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Contains a cyclopropane ring instead of a cyclopentene ring.
Uniqueness
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the cyclopentene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H9F3O2 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H9F3O2/c1-13-6(12)7(8(9,10)11)4-2-3-5-7/h2-3H,4-5H2,1H3 |
InChI Key |
YLKMRKMTKYQMBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(F)(F)F |
Origin of Product |
United States |
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